

Spectroscopic Profile of 6-Iodoimidazo[1,2-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 6-Iodoimidazo[1,2-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **6-Iodoimidazo[1,2-a]pyridine**, a key heterocyclic scaffold in medicinal chemistry. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Core Spectroscopic Data

The empirical formula for **6-Iodoimidazo[1,2-a]pyridine** is $C_7H_5IN_2$ with a molecular weight of 244.03 g/mol. [1] The structural and spectroscopic data are pivotal for its identification, purity assessment, and further derivatization in drug discovery programs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The 1H and ^{13}C NMR data for **6-Iodoimidazo[1,2-a]pyridine** are presented below.

1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.40	dd	1.6, 0.9	H-5
7.58	d	0.8	H-2 or H-3
7.52-7.53	m	-	H-7
7.42	dd	9.4, 0.8	H-8
7.32	dd	9.4, 1.6	H-3 or H-2

Solvent: CDCl₃, Frequency: 400.13 MHz^[2]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
144.2	C-8a
134.1	C-5
132.5	C-7
130.8	C-3
119.1	C-2
112.3	C-8
75.4	C-6

Solvent: CDCl₃, Frequency: 100.6 MHz^[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **6-Iodoimidazo[1,2-a]pyridine** are listed below.

FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
1630-1475	C=C and C=N stretching
1306	C-N stretch
1130	C-H in-plane bending
874, 829, 799, 721, 713	C-H out-of-plane bending, C-I stretch region

Sample Preparation: KBr pellet[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometric Data

m/z	Relative Intensity (%)	Assignment
244	38	[M] ⁺
127	100	[M-I] ⁺
117	31	
90	33	
52	38	
38	48	

Ionization Method: Not specified in the source, but likely Electron Ionization (EI) based on the fragmentation pattern.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the characterization of heterocyclic compounds like imidazo[1,2-a]pyridine derivatives.

NMR Spectroscopy

^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra were acquired on a Bruker Avance 400 spectrometer at 400.13 MHz and 100.62 MHz, respectively.[2] Samples were dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

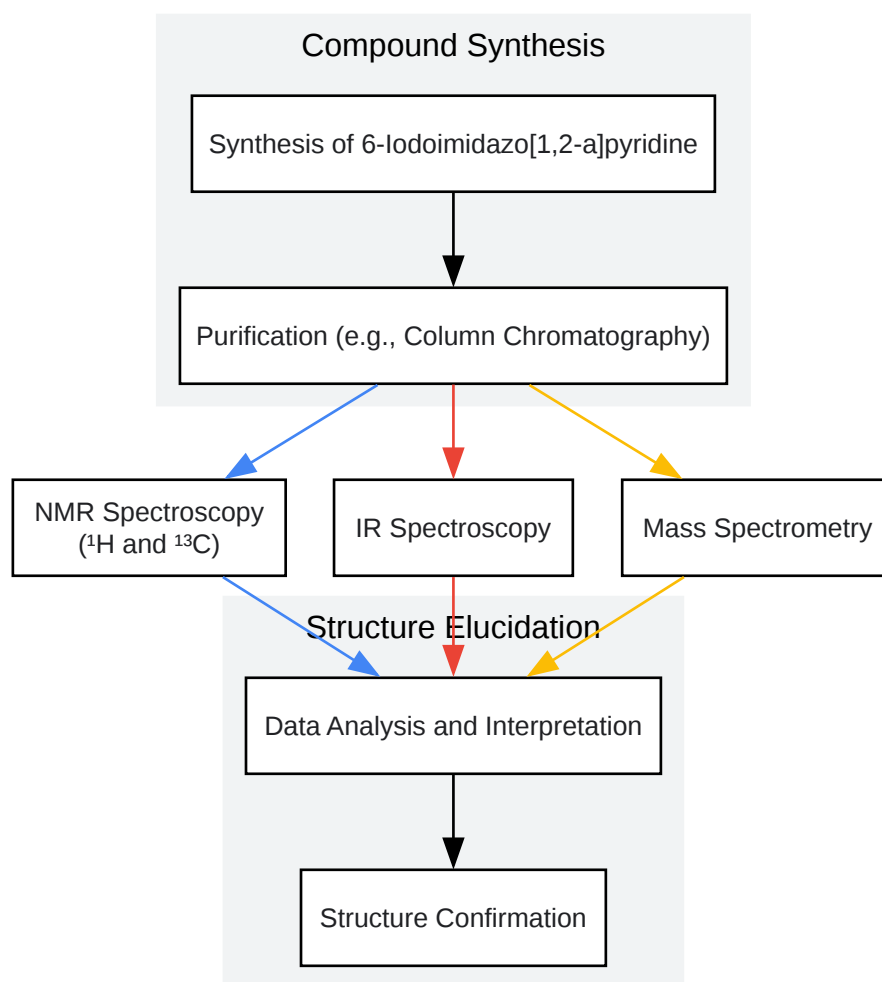
Fourier-transform infrared (FT-IR) spectra were recorded on a Shimadzu IRAffinity-1S FT-IR spectrometer.[2] Samples were prepared as KBr pellets. The spectra were typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra were obtained on a Hewlett Packard 5971A GC-MSD instrument using a DB-5MS column.[2] The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **6-Iodoimidazo[1,2-a]pyridine**.



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Caption: General workflow for the synthesis and spectroscopic characterization.

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